5-Fluoro-2-[(pyrrolidin-2-yl)methoxy]pyridine
Description
Properties
IUPAC Name |
5-fluoro-2-(pyrrolidin-2-ylmethoxy)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c11-8-3-4-10(13-6-8)14-7-9-2-1-5-12-9/h3-4,6,9,12H,1-2,5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPMTQBNNJCJFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COC2=NC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-[(pyrrolidin-2-yl)methoxy]pyridine typically involves the following steps:
Fluorination of Pyridine:
Formation of Pyrrolidine Derivative: The pyrrolidine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the fluorinated pyridine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-[(pyrrolidin-2-yl)methoxy]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom or the pyrrolidine ring is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce pyridine alcohols.
Scientific Research Applications
Pharmacological Properties
The pharmacological profile of 5-Fluoro-2-[(pyrrolidin-2-yl)methoxy]pyridine suggests various potential applications:
- Anticancer Activity : Research indicates that fluorinated pyridine derivatives, including 5-Fluoro-2-[(pyrrolidin-2-yl)methoxy]pyridine, exhibit significant anticancer properties. The presence of fluorine enhances the compound's lipophilicity and metabolic stability, which are advantageous for drug development in oncology .
- Anti-inflammatory Effects : Similar compounds have shown promising anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). Studies have indicated that modifications in the pyridine structure can lead to enhanced anti-inflammatory activity, making this compound a candidate for further exploration in inflammatory diseases .
- Cannabinoid Receptor Modulation : Some derivatives of pyridine compounds are known to act as agonists for cannabinoid receptors, particularly CB2. This receptor modulation has implications for treating pain, inflammation, and other conditions related to the endocannabinoid system .
Synthesis Pathways
The synthesis of 5-Fluoro-2-[(pyrrolidin-2-yl)methoxy]pyridine can be achieved through various methods. The following table summarizes some common synthetic routes:
| Synthesis Method | Description |
|---|---|
| Nucleophilic Substitution | Involves the substitution of a leaving group on a pyridine ring with a pyrrolidine derivative. |
| Fluorination Reactions | Utilizes fluorinating agents to introduce fluorine into the pyridine structure, enhancing reactivity. |
| One-Pot Reactions | Combines multiple steps into a single reaction vessel to streamline synthesis and improve yields. |
Case Studies and Research Findings
Several studies have documented the effects and potential applications of compounds similar to 5-Fluoro-2-[(pyrrolidin-2-yl)methoxy]pyridine:
- Anticancer Studies : A phase II clinical trial evaluated the efficacy of fluorinated compounds in patients with metastatic colorectal cancer. Although results showed limited effectiveness, they highlighted the need for further investigation into dosage optimization and combination therapies .
- Anti-inflammatory Research : Comparative studies on various pyrimidine derivatives demonstrated that certain modifications could lead to compounds with superior anti-inflammatory properties compared to established drugs like indomethacin . This suggests that 5-Fluoro-2-[(pyrrolidin-2-yl)methoxy]pyridine could be further studied for its potential in treating inflammatory conditions.
- Cannabinoid Research : Investigations into cannabinoid receptor modulation have shown that certain fluorinated compounds may offer therapeutic benefits for conditions such as chronic pain and neurodegenerative diseases . This positions 5-Fluoro-2-[(pyrrolidin-2-yl)methoxy]pyridine as a candidate for further exploration in cannabinoid-related therapies.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-[(pyrrolidin-2-yl)methoxy]pyridine involves its interaction with specific molecular targets. The fluorine atom and pyrrolidine ring contribute to its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Pharmacokinetics and Selectivity
Compound A : 3-(((S)-Pyrrolidin-2-yl)methoxy)-5-((4-iodobenzyloxy)methyl)pyridine
- Structure : Pyridine with pyrrolidinylmethoxy (position 3) and 4-iodobenzyloxymethyl (position 5).
- Key Findings :
Compound B : 5-Hex-1-ynyl-2-methyl-3-[[(2S)-pyrrolidin-2-yl]methoxy]pyridine
- Structure : Pyridine with hexynyl (position 5), methyl (position 2), and (S)-pyrrolidinylmethoxy (position 3).
- Activity :
- Comparison : The hexynyl and methyl groups in Compound B increase steric bulk, reducing potency compared to the simpler target compound.
Fluorine Substitution and Metabolic Stability
Compound C : 5-Fluoro-2-methylpyridine
- Structure : Pyridine with fluorine (position 5) and methyl (position 2).
- Fluorine enhances metabolic stability by resisting oxidative degradation .
- Comparison : The target compound’s pyrrolidinylmethoxy group increases molecular weight and lipophilicity, favoring CNS targeting over simpler fluoropyridines.
Compound D : 5-Fluorouracil (5-FU)
- Key Finding: Fluorine substitution in 5-FU prolongs plasma half-life but increases toxicity due to nonspecific degradation .
- Comparison : The target compound’s pyrrolidine moiety may introduce new metabolic pathways (e.g., oxidative deamination), requiring further study.
Stereochemical and Electronic Effects
Compound E : (R)-5-Fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine 2HCl
- Structure : Pyridine with methoxy (position 2), fluorine (position 5), and (R)-pyrrolidinyl (position 3).
- Properties :
- Methoxy group reduces basicity compared to the target compound’s pyrrolidinylmethoxy group.
- Stereochemistry (R-configuration) may influence receptor binding .
Biological Activity
5-Fluoro-2-[(pyrrolidin-2-yl)methoxy]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including potential antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a methoxy group and a pyrrolidine moiety. Its chemical formula is , with a molecular weight of 178.23 g/mol. The presence of the fluorine atom enhances its binding affinity to biological targets, which is crucial for its pharmacological effects.
The biological activity of 5-Fluoro-2-[(pyrrolidin-2-yl)methoxy]pyridine is primarily attributed to its interaction with specific molecular targets. The fluorine atom and the pyrrolidine ring contribute to its selectivity and binding affinity towards various enzymes and receptors. This compound may act as an inhibitor or activator, influencing pathways related to inflammation, cell proliferation, and microbial resistance.
Antimicrobial Activity
Research indicates that 5-Fluoro-2-[(pyrrolidin-2-yl)methoxy]pyridine exhibits notable antimicrobial properties against various bacterial strains. Compounds with similar structures have shown efficacy against both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated its potential as a selective inhibitor in enzyme assays related to bacterial metabolism .
Anticancer Properties
In vitro studies have explored the anticancer potential of this compound. It has been shown to inhibit the growth of various cancer cell lines through mechanisms that may involve the induction of apoptosis and cell cycle arrest. The specific pathways affected include those related to the regulation of cyclins and cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression .
Anti-inflammatory Effects
5-Fluoro-2-[(pyrrolidin-2-yl)methoxy]pyridine has also been investigated for its anti-inflammatory properties. It has been reported to suppress COX-2 activity effectively, with IC50 values comparable to standard anti-inflammatory drugs like celecoxib. This suggests that it may serve as a potential therapeutic agent for inflammatory diseases .
In Vitro Studies
A series of in vitro assays have been conducted to assess the biological activity of 5-Fluoro-2-[(pyrrolidin-2-yl)methoxy]pyridine:
In Vivo Studies
While in vitro results are promising, further research is needed to validate these findings in vivo. Preliminary animal studies indicate potential efficacy in models of inflammation and cancer but require more extensive trials to confirm safety and effectiveness.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 5-Fluoro-2-[(pyrrolidin-2-yl)methoxy]pyridine, and how can reaction yields be optimized?
- Methodological Answer :
- Step 1 : Utilize nucleophilic substitution at the pyridine ring’s 2-position, leveraging the fluoro group’s electron-withdrawing effect to activate the methoxy substitution site.
- Step 2 : Incorporate pyrrolidin-2-ylmethoxy via coupling reactions (e.g., Mitsunobu or SN2 conditions). Catalytic systems like Pd-mediated cross-coupling may enhance regioselectivity.
- Yield Optimization : Adjust solvent polarity (e.g., dichloromethane for mild conditions ), temperature (room temp to 60°C), and stoichiometric ratios of reagents. Purification via column chromatography or recrystallization improves purity.
- Challenges : Competing side reactions (e.g., pyrrolidine ring opening under acidic conditions). Monitor via TLC or HPLC .
Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation of this compound?
- Methodological Answer :
- NMR : 1H/13C NMR identifies substituent positions (e.g., fluorine’s deshielding effect on adjacent protons ). For pyrrolidine protons, 2D-COSY resolves coupling patterns.
- X-ray Crystallography : Determines absolute configuration and intermolecular interactions (e.g., hydrogen bonding with fluorophenyl groups ).
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula. ESI+ mode is preferred for protonated adducts.
- Data Interpretation : Compare experimental results with computational predictions (e.g., ChemSpider’s spectral libraries ).
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or interactions in biological systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, fluorine’s electron-withdrawing effect lowers LUMO energy, enhancing reactivity at the methoxy group .
- Molecular Docking : Simulate binding to biological targets (e.g., enzymes with pyrrolidine-binding pockets). Use software like AutoDock Vina with PyMOL visualization.
- MD Simulations : Assess stability in aqueous vs. lipid environments (e.g., using GROMACS). Parameters: 298 K, 1 atm, 100 ns trajectories .
Q. What strategies resolve contradictions in experimental data regarding the compound’s stability under varying pH or temperature?
- Methodological Answer :
- Stress Testing : Expose the compound to acidic (pH 2), neutral (pH 7), and basic (pH 12) buffers at 25–60°C. Monitor degradation via HPLC at intervals (0, 24, 48 hrs) .
- Kinetic Analysis : Plot degradation rates (k) vs. pH/temp. Use Arrhenius equations to extrapolate shelf-life.
- Contradiction Resolution : If instability occurs in basic conditions, consider protective groups (e.g., tert-butyldimethylsilyl for pyrrolidine nitrogen ). Validate with FTIR to confirm functional group integrity .
Q. How can stereochemical outcomes of pyrrolidine-containing derivatives be controlled during synthesis?
- Methodological Answer :
- Chiral Catalysts : Employ asymmetric hydrogenation (e.g., Ru-BINAP complexes) for pyrrolidine ring formation. Enantiomeric excess (ee) is quantified via chiral HPLC .
- Protecting Groups : Use tert-butyldimethylsilyl (TBS) to block reactive sites and prevent racemization during methoxy substitution .
- Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral acids (e.g., tartaric acid) to separate enantiomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
